6-Chloro-4-(trifluoromethyl)nicotinaldehyde
Description
6-Chloro-4-(trifluoromethyl)nicotinaldehyde (CAS: 1005171-96-9) is a nicotinaldehyde derivative with the molecular formula C₇H₃ClF₃NO and a molecular weight of 209.55 g/mol . Its structure features a chloro substituent at the 6-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring, with an aldehyde functional group at the 3-position. The electron-withdrawing nature of the -CF₃ and chloro groups influences its reactivity and physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
6-chloro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6-1-5(7(9,10)11)4(3-13)2-12-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGQSJGQXPGESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethyl)nicotinaldehyde typically involves the chlorination of 4-(trifluoromethyl)nicotinaldehyde. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The compound is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Chloro-4-(trifluoromethyl)nicotinic acid.
Reduction: 6-Chloro-4-(trifluoromethyl)nicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-(trifluoromethyl)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key differences between 6-Chloro-4-(trifluoromethyl)nicotinaldehyde and two closely related analogs:
Physicochemical and Reactivity Differences
- Electron Effects: The -CF₃ and Cl groups in the target compound create an electron-deficient pyridine ring, increasing the aldehyde's susceptibility to nucleophilic attacks. In contrast, the NH₂ group in 2-Amino-5-(trifluoromethyl)nicotinaldehyde donates electrons, stabilizing the ring and altering reaction pathways . The ethylamino group in 6-Chloro-4-(ethylamino)nicotinaldehyde introduces basicity, enabling protonation in acidic environments, which enhances aqueous solubility .
- Lipophilicity and Solubility: The target compound’s lipophilicity (logP ~2.1, estimated) is higher than its amino-substituted analog (logP ~1.3) due to the hydrophobic -CF₃ and Cl groups. This makes it more suitable for membrane penetration in drug design . The ethylamino derivative’s solubility profile is pH-dependent, favoring protonated forms in acidic conditions .
- Synthetic Utility: The aldehyde group in all three compounds serves as a reactive site for condensation reactions (e.g., forming hydrazones or Schiff bases). However, the target compound’s electron-deficient ring may favor electrophilic substitutions, while the amino-substituted analog is more suited for nucleophilic modifications .
Biological Activity
6-Chloro-4-(trifluoromethyl)nicotinaldehyde is a derivative of nicotinaldehyde, notable for its unique structural features which include a chlorine atom at the 6-position and a trifluoromethyl group at the 4-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in pharmacology, and relevant case studies.
This compound has the molecular formula C7H3ClF3N2O and a molecular weight of approximately 201.55 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability.
The biological activity of this compound is primarily attributed to its electrophilic nature. The aldehyde group can react with nucleophilic sites on biomolecules, leading to:
- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with their active sites.
- Disruption of Cellular Processes : By modifying protein structures, it can interfere with cellular signaling pathways and metabolic processes.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs have been shown to possess activity against various bacterial strains .
Anticancer Properties
The compound's ability to inhibit specific kinases involved in cancer progression has been studied. It has been suggested that the trifluoromethyl group may enhance interactions with target proteins, potentially leading to the development of new anticancer agents .
Case Studies
- Inhibition of Aspartic Proteases : A study demonstrated that related compounds effectively inhibited aspartic proteases, which are crucial in various diseases including AIDS and cancer. The inhibition mechanism was linked to the electrophilic attack on the enzyme's active site .
- Antimalarial Activity : Research involving pyrrolidine derivatives showed that compounds with similar structural features to this compound exhibited promising antimalarial effects in mouse models, suggesting potential for further development as therapeutic agents against malaria .
Comparative Analysis
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cl at 6-position; CF3 at 4-position | Antimicrobial, anticancer |
| 4-Bromo-5-(trifluoromethyl)nicotinaldehyde | Br at 4-position; CF3 at 5-position | Moderate antimicrobial |
| Nicotinaldehyde | No halogen substitutions | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
